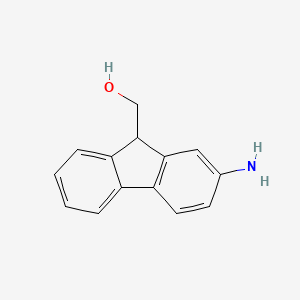

3-氨基-1-(4-溴苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

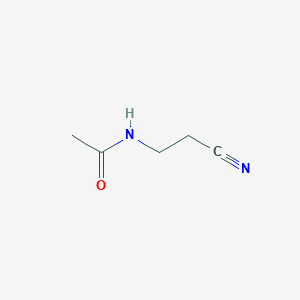

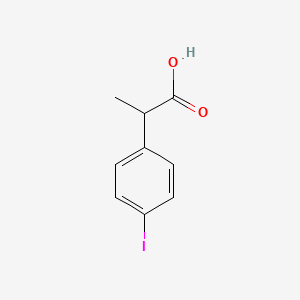

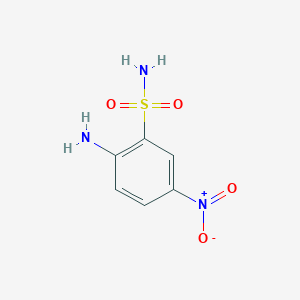

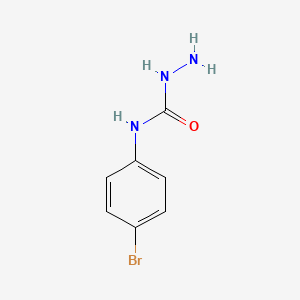

3-Amino-1-(4-bromophenyl)urea is a chemical compound with the molecular formula C7H8BrN3O and a molecular weight of 230.06 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 3-Amino-1-(4-bromophenyl)urea involves the reaction with hydrazine hydrate in 1,4-dioxane and water under reflux conditions . A variety of N-substituted ureas can be synthesized by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis

The molecular structure of 3-Amino-1-(4-bromophenyl)urea contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 N hydrazine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Amino-1-(4-bromophenyl)urea include the reaction with hydrazine hydrate in 1,4-dioxane and water under reflux conditions .Physical And Chemical Properties Analysis

3-Amino-1-(4-bromophenyl)urea is a powder at room temperature with a melting point of 228-232°C . It has a molecular weight of 230.06 .科学研究应用

Organic Synthesis

3-Amino-1-(4-bromophenyl)urea serves as a building block in organic synthesis. Its unique structure allows for the creation of various chemical compounds through substitution reactions where the bromine atom can be replaced with other groups, leading to a wide range of derivatives with potential applications in medicinal chemistry and materials science .

Crystallography Studies

The compound is used in crystallography to understand molecular and crystal structures. By analyzing its crystal structure, researchers can gain insights into intermolecular interactions and packing patterns which are crucial for the design of new materials with desired physical properties .

Antimicrobial Activity

Derivatives of 3-Amino-1-(4-bromophenyl)urea have been studied for their antimicrobial properties. These compounds can be synthesized and tested against various bacterial and fungal strains to develop new antibiotics or antifungal agents .

Tuberculosis Treatment Research

Some derivatives of this compound have shown promise as inhibitors of Mycobacterium tuberculosis epoxide hydrolase, an enzyme critical for the survival of the tuberculosis bacterium. This makes it a potential candidate for the development of new anti-tuberculosis drugs .

Cancer Research

3-Amino-1-(4-bromophenyl)urea derivatives are being explored for their anticancer activities. They can be used to synthesize compounds that target specific pathways in cancer cells, potentially leading to the development of new chemotherapeutic agents .

Enzyme Inhibition Studies

The compound is also valuable in the study of enzyme inhibition. By modifying its structure, researchers can create inhibitors for various enzymes, which is a fundamental approach in drug discovery for diseases where enzyme regulation is disrupted .

Material Science

In material science, 3-Amino-1-(4-bromophenyl)urea can be utilized to create polymers and coatings with specific properties. Its ability to form strong hydrogen bonds can lead to materials with enhanced strength and stability .

Computational Chemistry

Lastly, this compound is used in computational chemistry for 3D-QSAR studies, which help in the prediction of the activity of new compounds. It serves as a reference molecule for modeling studies that aim to understand the relationship between chemical structure and biological activity .

作用机制

安全和危害

The safety information for 3-Amino-1-(4-bromophenyl)urea indicates that it is classified as a danger under the GHS05 and GHS07 pictograms . The safety data sheet for a similar compound, 3-(4-Bromophenyl)propionic acid, suggests that it may cause skin and eye irritation, and may be harmful if swallowed .

属性

IUPAC Name |

1-amino-3-(4-bromophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRZHEPROLFSAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-bromophenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。